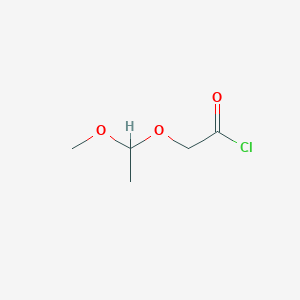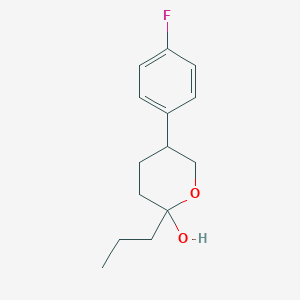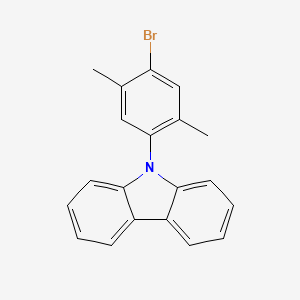
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is an organic compound characterized by the presence of a carbazole core substituted with a 4-bromo-2,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: 4-Bromo-2,5-dimethylphenylboronic acid, carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or toluene.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling can be applied. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring efficient catalyst recovery and recycling.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromo-2,5-dimethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced carbazole derivative.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Applications De Recherche Scientifique
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include:
Charge Transport: The carbazole core facilitates efficient charge transport due to its conjugated π-system.
Fluorescence: The compound’s structure allows for strong fluorescence, making it useful in bioimaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromo and dimethyl substituents, resulting in different electronic properties.
9-(4-Methylphenyl)-9H-carbazole: Similar structure but without the bromine atom, affecting its reactivity and applications.
9-(4-Bromo-phenyl)-9H-carbazole: Similar but lacks the additional methyl groups, influencing its steric and electronic properties.
Uniqueness
9-(4-Bromo-2,5-dimethylphenyl)-9H-carbazole is unique due to the presence of both bromine and methyl substituents on the phenyl ring
Propriétés
Numéro CAS |
845755-76-2 |
|---|---|
Formule moléculaire |
C20H16BrN |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
9-(4-bromo-2,5-dimethylphenyl)carbazole |
InChI |
InChI=1S/C20H16BrN/c1-13-12-20(14(2)11-17(13)21)22-18-9-5-3-7-15(18)16-8-4-6-10-19(16)22/h3-12H,1-2H3 |
Clé InChI |
YYWFOXMZUDGKNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)
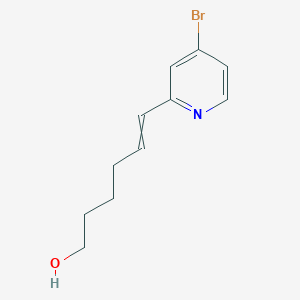
![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
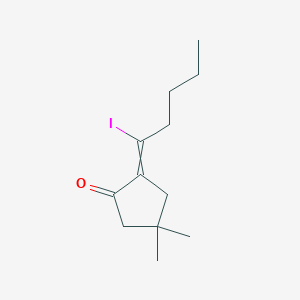
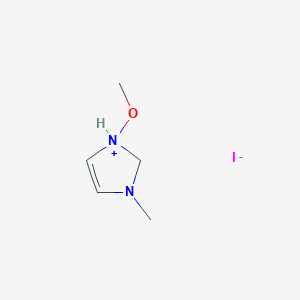
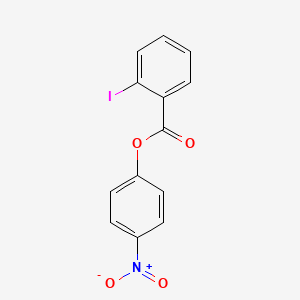

![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
